1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one
CAS No.: 689267-13-8
Cat. No.: VC5682070
Molecular Formula: C24H24N6O2S2
Molecular Weight: 492.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 689267-13-8 |
|---|---|
| Molecular Formula | C24H24N6O2S2 |
| Molecular Weight | 492.62 |
| IUPAC Name | 1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-[2-[(Z)-(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]-1,3-thiazol-4-yl]ethanone |
| Standard InChI | InChI=1S/C24H24N6O2S2/c1-32-18-6-4-5-17(14-18)29-9-11-30(12-10-29)21(31)13-16-15-34-24(25-16)28-22-19-7-2-3-8-20(19)26-23(33)27-22/h2-8,14-15,19H,9-13H2,1H3,(H,25,27,28,33) |
| Standard InChI Key | YELQEVHOFILQCH-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)N=C4C5C=CC=CC5=NC(=S)N4 |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide, reflects its multicomponent architecture . Its molecular formula is C27H31N7O2S2, with a molecular weight of 549.7 g/mol . The presence of sulfur atoms in both the thiazole and quinazolinone groups contributes to its potential for hydrogen bonding and metal coordination.
Stereochemical and Conformational Properties
While no experimental stereochemical data is available, computational analyses predict a planar configuration for the quinazolinone core and a chair conformation for the piperazine ring . The methoxyphenyl group adopts an equatorial position relative to the piperazine, minimizing steric hindrance .
Spectroscopic Signatures
Hypothetical spectroscopic properties can be extrapolated from analogous structures:
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IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C-O-C from methoxy), and ~2550 cm⁻¹ (S-H in thioxo group) .
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NMR: Aromatic protons in the 6.8–7.5 ppm range (quinazolinone and methoxyphenyl), with piperazine methylenes at 2.5–3.5 ppm .
Physicochemical and Pharmacokinetic Properties
Metabolic Stability
In silico predictions highlight vulnerability to cytochrome P450-mediated oxidation at the piperazine nitrogen and O-demethylation of the methoxy group . Glucuronidation of the thiol group may enhance excretion but could also generate reactive metabolites .
Synthetic Pathways and Analog Development
Proposed Synthesis Route
A three-step synthesis is theorized based on fragment coupling:
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Piperazine-thiazole coupling: Nucleophilic substitution between 1-(3-methoxyphenyl)piperazine and 4-bromothiazole intermediate.
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Quinazolinone conjugation: Ullmann-type coupling of the thiazole-amine with 4-chloro-2-thioxoquinazoline.
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Acetamide formation: Acylation using chloroacetyl chloride followed by amidation .
Structural Analogues and Activity Trends
Comparative analysis with related compounds reveals key structure-activity relationships:
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